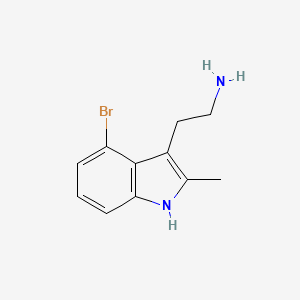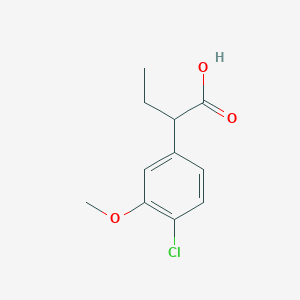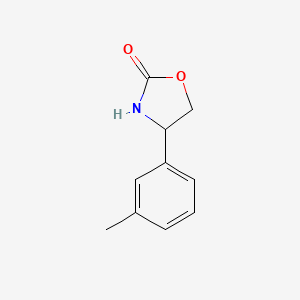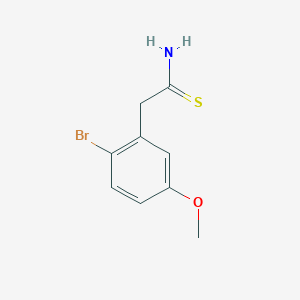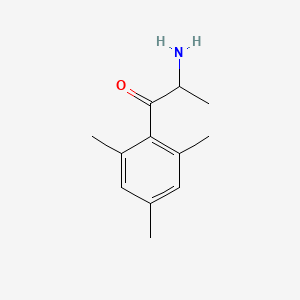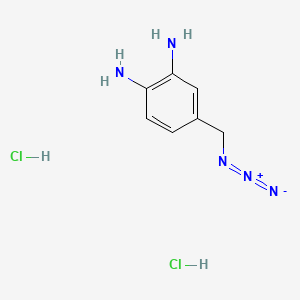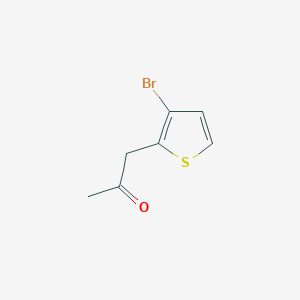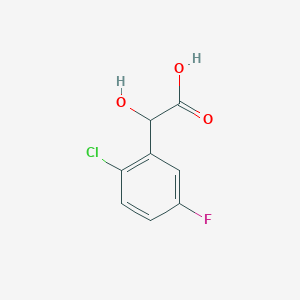
2-(2-Chloro-5-fluorophenyl)-2-hydroxyacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-fluoromandelic acid is an organic compound that belongs to the class of mandelic acids It is characterized by the presence of both chlorine and fluorine atoms attached to the aromatic ring, making it a halogenated derivative of mandelic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoromandelic acid typically involves the halogenation of mandelic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where mandelic acid is treated with chlorine and fluorine sources under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure selective halogenation at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of 2-Chloro-5-fluoromandelic acid may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing by-products and waste. The use of automated systems and precise control of reaction parameters are crucial for efficient industrial production.
化学反应分析
Types of Reactions
2-Chloro-5-fluoromandelic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-5-fluoromandelic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-5-fluoromandelic acid involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can enhance its reactivity and binding affinity to biological targets, such as enzymes and receptors. This can lead to the modulation of biochemical pathways and exertion of its biological effects.
相似化合物的比较
Similar Compounds
2-Chloromandelic acid: Similar structure but lacks the fluorine atom.
5-Fluoromandelic acid: Similar structure but lacks the chlorine atom.
Mandelic acid: The parent compound without any halogenation.
Uniqueness
2-Chloro-5-fluoromandelic acid is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical and biological properties. The dual halogenation can enhance its reactivity and specificity in various applications compared to its mono-halogenated or non-halogenated counterparts.
属性
分子式 |
C8H6ClFO3 |
|---|---|
分子量 |
204.58 g/mol |
IUPAC 名称 |
2-(2-chloro-5-fluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6ClFO3/c9-6-2-1-4(10)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI 键 |
BVQGFNOQGGJZMD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)C(C(=O)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



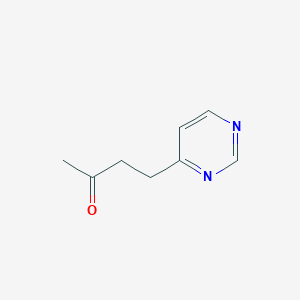
![1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600089.png)
![tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate](/img/structure/B13600093.png)
